1-({[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione
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Overview
Description
1-({[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with a phenylsulfonyl-piperidinyl substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the piperidinyl and pyrrolidine-2,5-dione intermediates. The phenylsulfonyl group is introduced via sulfonylation reactions, and the final compound is obtained through a coupling reaction between the intermediates.
Preparation of Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Preparation of Pyrrolidine-2,5-dione Intermediate: The pyrrolidine-2,5-dione core can be synthesized through the cyclization of appropriate amino acid derivatives.
Coupling Reaction: The final step involves coupling the piperidinyl intermediate with the pyrrolidine-2,5-dione intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-({[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: The piperidinyl and pyrrolidine-2,5-dione moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-({[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidinyl and pyrrolidine-2,5-dione moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core and exhibit similar chemical properties.
Phenylsulfonyl-piperidine derivatives: These compounds share the phenylsulfonyl-piperidine moiety and may have similar biological activities.
Uniqueness
1-({[1-(Phenylsulfonyl)piperidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione is unique due to the combination of the phenylsulfonyl-piperidinyl and pyrrolidine-2,5-dione moieties, which may result in distinct pharmacological properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C16H18N2O6S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-(benzenesulfonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H18N2O6S/c19-14-6-7-15(20)18(14)24-16(21)12-8-10-17(11-9-12)25(22,23)13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
InChI Key |
JIEIEBFZWZWOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)ON2C(=O)CCC2=O)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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